molecular formula C9H15N3O3S2 B12204502 2-methyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide

2-methyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B12204502
M. Wt: 277.4 g/mol
InChI Key: VJLFUKGUWBHSPU-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-methyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonation reactions using reagents like propylsulfonyl chloride.

    Attachment of the Propanamide Group: The final step involves the formation of the propanamide group through amidation reactions, typically using reagents like propanoyl chloride and amines.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-methyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or proteins involved in critical biological processes, leading to its observed effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects.

Comparison with Similar Compounds

2-methyl-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other thiadiazole derivatives, such as:

    Methyl [5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    Albendazole sulfone: Another thiadiazole derivative with different applications and mechanisms of action.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C9H15N3O3S2

Molecular Weight

277.4 g/mol

IUPAC Name

2-methyl-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C9H15N3O3S2/c1-4-5-17(14,15)9-12-11-8(16-9)10-7(13)6(2)3/h6H,4-5H2,1-3H3,(H,10,11,13)

InChI Key

VJLFUKGUWBHSPU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)C

Origin of Product

United States

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